molecular formula C23H22F2N4O B2841112 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 922667-23-0

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Cat. No. B2841112
CAS RN: 922667-23-0
M. Wt: 408.453
InChI Key: NUIRENAZVVQAPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple functional groups that contribute to their properties . For example, “N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide” has a molecular formula of C26H30N4O4 and a molecular weight of 462.55.


Physical And Chemical Properties Analysis

“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide” has a molecular formula of C23H23N5O3 and a molecular weight of 453.52 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Azepane-based Compounds in Medicinal Chemistry

Azepane-based compounds are recognized for their diverse pharmacological properties. Derivatives of azepane show significant structural diversity and are explored for the discovery of new therapeutic agents. The development of azepane-containing analogs focuses on achieving high activity, low toxicity, and cost-effectiveness. Currently, over 20 azepane-based drugs have received FDA approval for treating various diseases. This class of compounds has shown potential in a wide range of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial activities, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. Studies on azepane-based compounds provide insights into structure-activity relationships (SAR) and molecular docking, guiding the design and development of potent drugs against numerous diseases (Zha et al., 2019).

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinone compounds, such as ABT-963, exhibit potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. ABT-963, in particular, has shown excellent selectivity, improved aqueous solubility, and high oral anti-inflammatory potency compared to other COX-2 inhibitors like celecoxib and rofecoxib. Its efficacy in reducing prostaglandin production and edema, alongside its role in reducing bone loss and soft tissue destruction, underscores the potential of pyridazinone derivatives in treating conditions associated with arthritis and inflammation (Asif, 2016).

Azolo[d]pyridazinones in Medicinal Chemistry

Azolo[d]pyridazinone is a privileged structure associated with various biological activities, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. This review summarizes comprehensive information on azolo[d]pyridazinone derivatives investigated for their pharmacological activities since 2000, emphasizing their structure-activity relationship and molecular modeling studies. The review aims to guide researchers in organic synthesis, medicinal chemistry, and pharmacology towards designing and developing drug candidates based on azolo[d]pyridazinone scaffolds (Tan & Sari, 2020).

Mechanism of Action

The mechanism of action of these compounds is not specified in the available resources. They are often used for research purposes, and their mechanisms of action may vary depending on the specific application.

properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O/c24-17-7-10-19(20(25)15-17)23(30)26-18-8-5-16(6-9-18)21-11-12-22(28-27-21)29-13-3-1-2-4-14-29/h5-12,15H,1-4,13-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIRENAZVVQAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

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